

# CAS number and molecular formula for 2-Methylhexacosane.

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## Compound of Interest

Compound Name: 2-Methylhexacosane

Cat. No.: B075612

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## A Comprehensive Technical Guide to 2-Methylhexacosane

This technical guide provides an in-depth overview of **2-Methylhexacosane**, a long-chain branched alkane with significant roles in chemical ecology and potential pharmacological applications. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data, experimental methodologies, and visual representations of associated biological and experimental processes.

### Chemical Identity and Properties

**2-Methylhexacosane** is a saturated hydrocarbon that has been identified in various natural sources, including insects and plants.<sup>[1][2]</sup> Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of **2-Methylhexacosane**

Property	Value	Source(s)
CAS Number	1561-02-0	[1][3][4]
Molecular Formula	C <sub>27</sub> H <sub>56</sub>	[1][2][3]
Molecular Weight	380.73 g/mol	[2][3][5]
Physical Description	Solid	[4][6]
Melting Point	49 - 50.5 °C	[4][6]
Boiling Point (est.)	417.25 °C	[6]
Density (est.)	0.8057 g/cm <sup>3</sup>	[6]
SMILES	CCCCCCCCCCCCCCCCCCCC CCCCC(C)C	[5]
InChI Key	BEBPORIYFVRVCP- UHFFFAOYSA-N	[1][3]

## Analytical Data: Gas Chromatography

Gas chromatography is a primary method for the identification and quantification of **2-Methylhexacosane**. The Kovats retention index (RI) is a key parameter in this analysis.

Table 2: Gas Chromatography Data for **2-Methylhexacosane**

Column Type	Active Phase	Temperature Program	Retention Index (I)	Reference
Capillary	BP-1	40°C to 290°C at 5 K/min	2663	[7]
Capillary	BP-1	40°C to 290°C at 5 K/min	2664	[7]
Capillary	OV-1	30°C to 310°C at 5 K/min	2665.3	[7]
Capillary	Ultra-1	150°C to 320°C at 4 K/min	2664	[7]

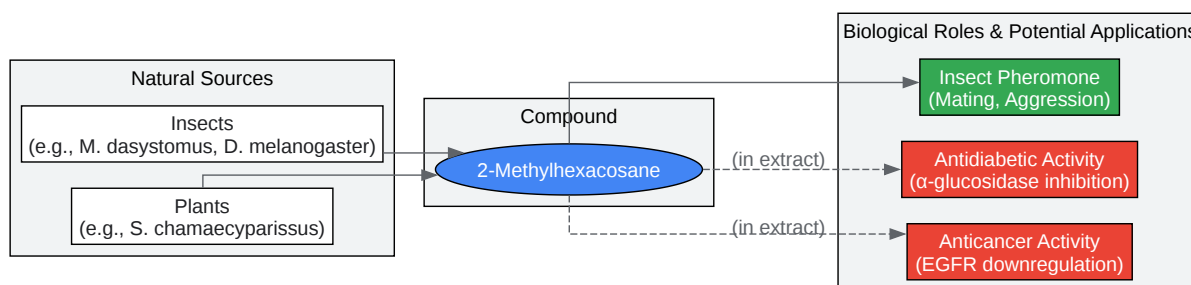
## Biological Activity and Potential Applications

**2-Methylhexacosane** is recognized as an insect pheromone, playing a role in the mating behavior and aggression modulation in various species.[1][5] Furthermore, it is a constituent of plant extracts that have demonstrated notable biological activities. An ethyl acetate extract of *Santolina chamaecyparissus*, containing 6.87% **2-methylhexacosane**, has been studied for its antidiabetic and anticancer properties.[8][9]

Table 3: Biological Activity of *Santolina chamaecyparissus* Ethyl Acetate Extract

Assay	Target	Result	IC50 Value
Antidiabetic Activity	$\alpha$ -glucosidase inhibition	Concentration-dependent inhibition	110 $\pm$ 4.25 $\mu$ g/mL
Anticancer Activity	EGFR expression in MCF-7 cells	Negative expression	-0.69297105 (relative expression value) at 100 $\mu$ g/mL

It is important to note that these activities are attributed to the whole plant extract, and the specific contribution of **2-methylhexacosane** to these effects has not been isolated. However, other long-chain alkanes have been reported to possess cytotoxic and antimicrobial properties, suggesting a potential area for further investigation.[10][11][12]



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Caption: Biological sources and activities of **2-Methylhexacosane**.

## Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis and bioactivity assessment of extracts containing **2-Methylhexacosane**.<sup>[8]</sup>

### 4.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol was used to identify the chemical constituents of the ethyl acetate extract of *Santolina chamaecyparissus*.

- Instrumentation: Agilent Technologies 7890A GC system coupled with a 5975C inert MSD.
- Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature of 50 °C, hold for 1 minute.

- Ramp up to 250 °C at a rate of 40 °C/min.
- Hold at 250 °C for 3 minutes.
- Mass Spectrometry:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Mass Range: 40-600 amu.
- Compound Identification: Constituents were identified by comparing their mass spectra with the NIST library data.

#### 4.2. $\alpha$ -Glucosidase Inhibition Assay

This assay evaluates the potential antidiabetic activity of the plant extract.

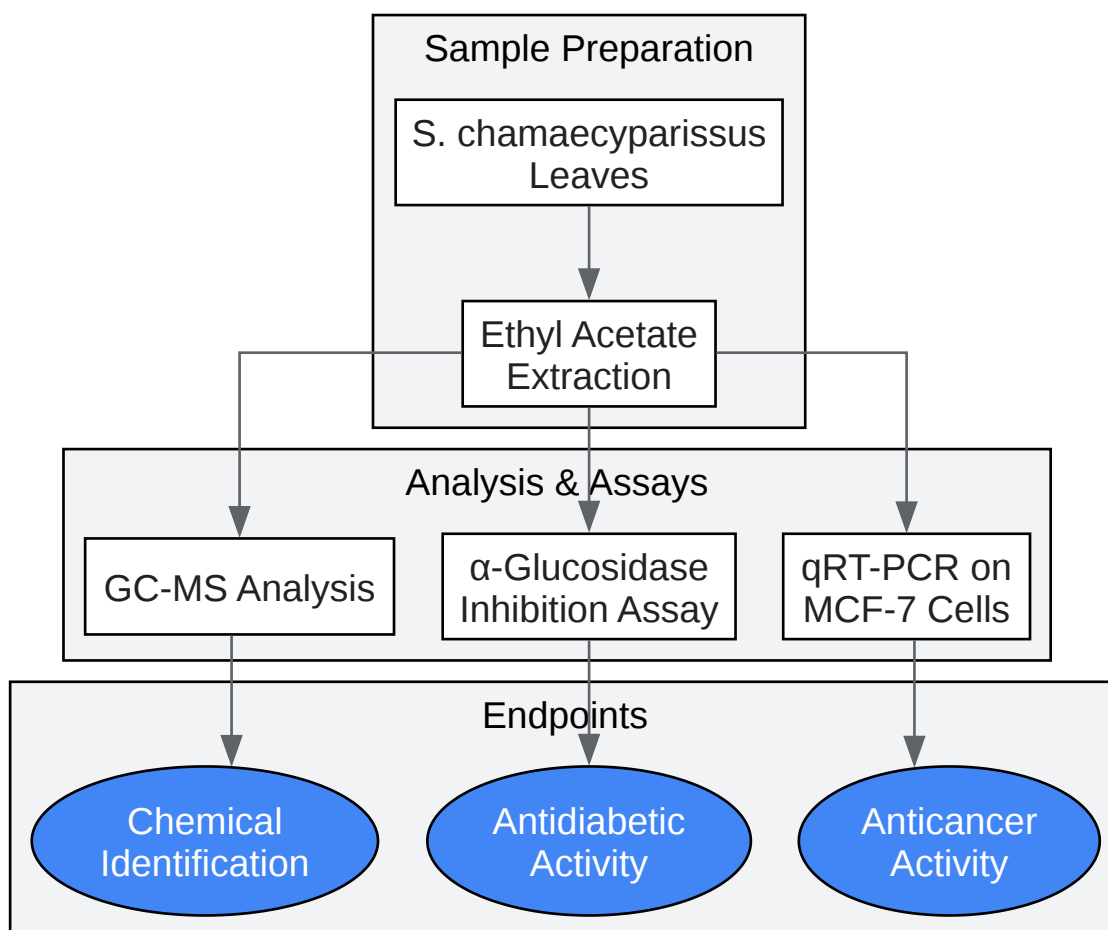
- Enzyme Solution: Prepare a 0.5 U/mL solution of  $\alpha$ -glucosidase in 100 mM phosphate buffer (pH 6.8).
- Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) in the same phosphate buffer.
- Reaction Mixture:
  - In a 96-well plate, add 10  $\mu$ L of the plant extract at various concentrations (31.25 to 1000  $\mu$ g/mL).
  - Add 50  $\mu$ L of the enzyme solution.
  - Incubate at 37 °C for 15 minutes.
- Initiate Reaction: Add 50  $\mu$ L of the substrate solution to each well.
- Incubation: Incubate the plate at 37 °C for another 15 minutes.
- Stop Reaction: Add 50  $\mu$ L of 0.1 M Na<sub>2</sub>CO<sub>3</sub> to stop the reaction.
- Measurement: Measure the absorbance at 405 nm using a microplate reader.

- Control: Acarbose is used as the positive control. The percentage of inhibition is calculated relative to a control without the inhibitor.

#### 4.3. Quantitative Real-Time PCR (qRT-PCR) for EGFR Expression

This protocol assesses the effect of the plant extract on the expression of the Epidermal Growth Factor Receptor (EGFR) gene in the MCF-7 human breast cancer cell line.

- Cell Culture and Treatment: Culture MCF-7 cells and treat them with the plant extract (100 µg/mL).
- RNA Extraction: Isolate total RNA from both treated and untreated (control) cells using a suitable RNA extraction kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qRT-PCR:
  - Perform the real-time PCR using a suitable thermal cycler and SYBR Green master mix.
  - The reaction mixture includes the synthesized cDNA, forward and reverse primers for EGFR, and the master mix.
  - Use a housekeeping gene (e.g., GAPDH) as an internal control for normalization.
- Data Analysis: Analyze the results using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative expression of the EGFR gene in treated cells compared to control cells.



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Caption: Experimental workflow for bioactivity screening.

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